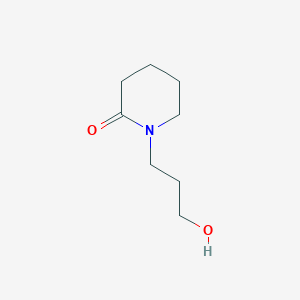

1-(3-Hydroxypropyl)piperidin-2-one

Description

Properties

IUPAC Name |

1-(3-hydroxypropyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h10H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXDLVLNYQAYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Direct Synthesis Strategies for the 1 3 Hydroxypropyl Piperidin 2 One Core

Direct synthesis methods aim to construct the target molecule from acyclic precursors in one or more steps. These strategies can be broadly categorized into those that form the piperidin-2-one ring and those that introduce the N-substituent.

The formation of the piperidin-2-one ring is a key step in the synthesis of these compounds. Various cyclization strategies have been employed, often involving the formation of a C-N bond to close the six-membered ring.

One common approach is the Dieckmann cyclization , which involves the intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation to yield the piperidin-2,4-dione. core.ac.uk These can then be further functionalized. For instance, enantiopure 6-substituted piperidine-2,4-diones have been prepared from the cyclization of malonamides derived from β-amino esters. core.ac.uk

Another strategy is the aza-Michael/Michael cyclization cascade reaction . This method has been used to synthesize spiro-oxindole piperidin-2-one derivatives with high stereoselectivity. nih.govacs.orgacs.org The reaction proceeds through an initial aza-Michael addition followed by an intramolecular Michael addition to form the piperidinone ring. acs.orgacs.org For example, the reaction of 3-methyleneindolinones with α,β-substituted acylamides, catalyzed by squaramide, yields spiro-oxindole piperidin-2-ones in high yields and excellent stereoselectivities. acs.org

Reductive amination of δ-keto acids or their esters is another effective method. For example, the iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) can produce piperidinones. nih.gov This reaction proceeds through the formation and subsequent reduction of an imine, leading to cyclization. nih.gov

Table 1: Examples of Cyclization Reactions for Piperidin-2-one Synthesis

| Starting Materials | Reagents and Conditions | Product | Reference |

| β-amino esters, monomethyl malonate | EDC, or methyl malonyl chloride, Et3N; then NaOMe, MeOH, reflux; then H3O+ or wet MeCN, reflux | Substituted piperidine-2,4-diones | core.ac.uk |

| 3-Methyleneindolinones, α,β-substituted acylamides | Squaramide catalyst, CH2Cl2, 25 °C | Spiro-oxindole piperidin-2-one derivatives | acs.org |

| ϖ-Amino fatty acids | Iron catalyst, phenylsilane | Piperidinones | nih.gov |

Once the piperidin-2-one core is formed, the 3-hydroxypropyl group can be introduced via N-alkylation. This typically involves the reaction of piperidin-2-one with a suitable three-carbon electrophile.

A common method is the reaction of piperidin-2-one with a 3-halopropanol, such as 3-bromopropanol, in the presence of a base. prepchem.com For example, the synthesis of 4-(4-fluorobenzoyl)-1-(3-hydroxypropyl)piperidine was achieved by reacting 4-(4-fluorobenzoyl)piperidine (B1333394) with 3-bromopropanol and anhydrous potassium carbonate in refluxing 1-butanol. prepchem.com

Alternatively, N-alkylation can be achieved using other alkylating agents. General procedures for N-alkylation of piperidines often involve the use of alkyl halides in the presence of a base like potassium carbonate in DMF or sodium hydride in DMF. researchgate.net The choice of base and solvent can be optimized to achieve the desired product. researchgate.net

Indirect Synthetic Pathways Through Precursor Modification

Indirect methods involve the synthesis of a related piperidinone analogue, which is then chemically modified to introduce the desired functionality.

Existing piperidin-2-one structures can be modified through various chemical transformations. For example, a piperidinone with a suitable functional group at the N-position can be converted to the 3-hydroxypropyl derivative. This could involve the reduction of an N-propionyl or N-propenoyl group.

The derivatization of piperidin-2-ones can also be used to introduce other functional groups onto the ring. For instance, 2,6-diaryl-3-methyl-4-piperidones have been synthesized via a Mannich reaction and subsequently converted to their thiosemicarbazone derivatives. biomedpharmajournal.org This highlights the potential for modifying the piperidinone core to create a variety of analogues.

Ring expansion of smaller rings, such as pyrrolidines, provides another route to piperidinones. nih.govresearchgate.net A notable example is the Mitsunobu reaction of chiral 3,4-dibenzyloxy-5-hydroxymethyl-2-thiazolyl-pyrrolidines, which can lead to the formation of 2-deoxy-piperidines through a proposed aziridinium (B1262131) ion intermediate. researchgate.netthieme-connect.com The ratio of the ring-expanded piperidine (B6355638) to the corresponding pyrrolidine (B122466) depends on the stereochemistry of the starting material and the nature of the nucleophile. thieme-connect.com

Palladium-catalyzed allylic amine rearrangements have also been shown to effect a two-carbon ring expansion of 2-alkenyl pyrrolidines to their corresponding azepanes. rsc.orgchemrxiv.org While not directly producing piperidinones, this methodology demonstrates the feasibility of ring expansion strategies for accessing larger nitrogen-containing heterocycles.

Conversely, ring contraction of piperidine derivatives can lead to the formation of pyrrolidin-2-ones. rsc.org This process, while not a direct synthesis of piperidinones, illustrates the interconversion possibilities between these heterocyclic systems.

Table 2: Examples of Ring Expansion and Contraction Reactions

| Starting Material | Reagents and Conditions | Product | Reference |

| Chiral 3,4-dibenzyloxy-5-hydroxymethyl-2-thiazolyl-pyrrolidines | R-OH, Ph3P, DIAD, THF, 80 °C | 2-Deoxy-piperidines | researchgate.netthieme-connect.com |

| 2-Alkenyl pyrrolidines | Palladium catalyst | Azepanes | rsc.orgchemrxiv.org |

| N-Substituted piperidines | Oxidant and additive | Pyrrolidin-2-ones | rsc.org |

Multicomponent and Cascade Reactions in Piperidinone Synthesis

Catalytic and Green Chemistry Approaches in 1-(3-Hydroxypropyl)piperidin-2-one Synthesis

The development of synthetic methodologies for this compound and its analogues has increasingly focused on catalytic and green chemistry approaches. These strategies aim to enhance efficiency, reduce environmental impact, and improve safety compared to traditional synthetic routes. While specific research targeting the catalytic synthesis of this compound is limited, significant progress has been made in the synthesis of the core piperidone structure and related N-substituted analogues using principles of green chemistry. These methods include catalytic intramolecular cyclization, the use of biocatalysts, and the application of novel, environmentally benign reaction conditions.

A primary green strategy for synthesizing the piperidone ring involves the catalytic cyclization of amino alcohols. Research has demonstrated that ruthenium-based catalysts can effectively facilitate the intramolecular cyclization of α,ω-amino-alcohols to selectively produce either cyclic amines or lactams (cyclic amides). rsc.org For instance, the cyclization of 5-amino-1-pentanol (B144490) can yield piperidin-2-one. The selectivity of this reaction can be controlled by additives; the presence of a hydrogen acceptor, such as a sacrificial ketone, directs the reaction towards the formation of the lactam. rsc.org This approach is highly atom-economical and avoids the need for derivatizing the alcohol group, which is a common requirement in conventional methods. rsc.org

Table 1: Ruthenium-Catalyzed Cyclization of 5-Amino-1-Pentanol This table presents data on the selective synthesis of piperidone from 5-amino-1-pentanol using a Ru3(CO)12/CataCXium® PCy catalytic system. The reaction selectivity can be shifted towards the lactam (piperidone) by the addition of a hydrogen acceptor.

| Substrate | Additive | Conversion (%) | Selectivity to Piperidone (%) | Selectivity to Piperidine (B6355638) (%) | Reference |

|---|---|---|---|---|---|

| 5-Amino-1-pentanol | None | >99 | 39 | 61 | rsc.org |

| 5-Amino-1-pentanol | Acetone (H-acceptor) | >99 | 88 | 12 | rsc.org |

Biocatalysis represents another cornerstone of green chemistry applied to the synthesis of piperidone analogues and their precursors. Enzymes offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. nih.gov One sustainable approach involves using feedstocks derived from biomass. For example, research has explored the biocatalytic conversion of lignin-derived guaiacols into 3-alkylsubstituted pyridines, including derivatives with a 3-hydroxypropyl side chain. ukri.org These pyridines are valuable intermediates that can be subsequently converted to the corresponding piperidine or piperidone structures. ukri.org

Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have been developed for the asymmetric synthesis of substituted piperidines. nih.gov Enzymes such as lipases have been employed for the kinetic resolution of piperidine derivatives, allowing for the preparation of specific enantiomers, which is crucial for pharmaceutical applications. rsc.org In a notable example of a green approach, Baker's yeast has been used for the reduction of a carbonyl group in a piperidine derivative, leading to the rapid and environmentally friendly synthesis of optically enriched (S)-1-benzyl-3-hydroxy-2-piperidone. researchgate.net

Novel green chemistry techniques are also being applied to the synthesis of related heterocyclic structures. Photocatalysis, for instance, has been used for the one-step synthesis of 2-methylpiperazine (B152721) from N-(β-hydroxypropyl)ethylenediamine at ambient temperature, demonstrating a potential green route for N-heterocycle formation from hydroxypropyl-substituted amine precursors. iitm.ac.in Other green methodologies that hold promise for the synthesis of this compound include the use of environmentally benign reagents like dialkyl carbonates and solvent-free reaction conditions, such as those achieved through mechanochemical grinding ("grindstone chemistry"). frontiersin.orgijcmas.com

Table 2: Overview of Catalytic and Green Methodologies for Piperidone Analogues This table summarizes various catalytic and green chemistry approaches relevant to the synthesis of this compound and its analogues, highlighting the catalyst, method type, and its green chemistry advantages.

| Methodology | Catalyst/System | Application Example | Green Advantage | Reference |

|---|---|---|---|---|

| Catalytic Cyclization | Ruthenium complexes | Cyclization of amino alcohols to lactams | Atom economy, avoids derivatization | rsc.org |

| Biocatalysis | Baker's Yeast | Asymmetric synthesis of 3-hydroxypiperidin-2-ones | Mild conditions, high stereoselectivity, renewable catalyst | researchgate.net |

| Chemo-enzymatic Synthesis | Lipases (e.g., PPL, Lipase (B570770) PS) | Kinetic resolution of N-Boc-piperidine-2-ethanol | Access to specific enantiomers, mild conditions | rsc.org |

| Biomass Conversion | Biocatalysts on lignin (B12514952) derivatives | Synthesis of 3-(3-hydroxypropyl)pyridine precursor | Use of renewable feedstocks | ukri.org |

| Photocatalysis | TiO2–Hβ composite | Synthesis of N-heterocycles from hydroxypropyl amines | Ambient temperature, use of light as energy source | iitm.ac.in |

| Green Reagents | Dialkyl Carbonates (DMCs) | Synthesis of 6-membered cyclic carbamates | Low toxicity, biodegradable reagents | frontiersin.org |

Ring Opening Reactions of the Piperidin-2-one Core

The piperidin-2-one ring, a cyclic amide (lactam), is susceptible to cleavage under various conditions, including acid- and enzyme-mediated hydrolysis, as well as nucleophilic attack. These reactions disrupt the cyclic structure, leading to the formation of linear amino acid derivatives.

The amide bond within the lactam ring of this compound can be cleaved under acidic conditions, a reaction analogous to the hydrolysis of acyclic amides. This process is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer, results in the scission of the endocyclic C-N bond and the formation of a ring-opened product, a substituted 5-aminocaproic acid derivative.

While specific studies on the acid-mediated hydrolysis of this compound are not extensively documented, the mechanism can be inferred from studies on related N-substituted lactams and heterocyclic systems. For instance, the hydrolysis of isatin (B1672199) derivatives, which also contain a lactam ring, has been shown to be dependent on pH, indicating that the reaction mechanism and rate-limiting step can vary with the reaction conditions. maxapress.com In strongly acidic solutions, the reaction proceeds through the abovementioned AAC2 mechanism. The rate of this hydrolysis is influenced by the electronic effects of substituents on both the ring and the N-substituent, which can affect the basicity of the carbonyl oxygen and the stability of the tetrahedral intermediate.

In a related context, the hydrolysis of piperazine-2,3-dione derivatives using concentrated hydrochloric acid has been reported to yield the corresponding ring-opened products. acs.org Similarly, basic hydrolysis of N-substituted piperidine-containing β-amino acids has been investigated, further illustrating the susceptibility of the piperidine ring system to cleavage under hydrolytic conditions. csic.es

Table 1: General Conditions for Acid-Mediated Lactam Ring Scission of Related Heterocycles

| Substrate | Reagents and Conditions | Product Type | Reference |

| Isatin Derivatives | Aqueous solutions, pH dependent | Ring-opened 2-aminophenylglyoxylic acid derivatives | maxapress.com |

| Piperazine-2,3-dione Derivatives | Concentrated Hydrochloric Acid | Ring-opened diamino acid derivatives | acs.org |

| N-Substituted Piperidine β-Amino Acids | Basic Hydrolysis (e.g., Ba(OH)₂) | Ring-opened amino acids | csic.es |

Note: This table presents data for related heterocyclic compounds to illustrate the general conditions for lactam ring scission.

The carbonyl group of the lactam in this compound is an electrophilic center that can be attacked by various nucleophiles other than water. Strong nucleophiles, such as organometallic reagents or hydride donors, can add to the carbonyl group, leading to the formation of hemiaminals or, upon further reaction, ring-opened products.

For example, the reaction of isatin derivatives with the secondary amine piperidine has been shown to proceed via a nucleophilic attack on the C-2 amide carbonyl, resulting in the cleavage of the amide bond and the formation of a ring-opened dione (B5365651) derivative. maxapress.com This type of reaction highlights the potential for aminolysis of the lactam ring in this compound with strong amine nucleophiles.

Furthermore, studies on the nucleophilic ring-opening of 1-aralkyl-3,4-epoxypiperidines with amines, although not directly involving a lactam, demonstrate the reactivity of the piperidine ring system towards nucleophiles, leading to the formation of functionalized piperidine derivatives. researchgate.net The regioselectivity of such attacks can be influenced by the nature of the substituent on the nitrogen atom and the reaction conditions. researchgate.net

Enzymes, particularly hydrolases such as lipases and proteases, can catalyze the stereoselective cleavage of lactam rings. This biocatalytic approach offers a green and efficient alternative to chemical methods, often proceeding under mild conditions with high enantioselectivity.

While direct enzymatic hydrolysis of this compound has not been reported, studies on analogous N-substituted piperidine and piperazine (B1678402) derivatives provide insight into potential enzymatic pathways. Pig liver esterase (PLE), for example, has been used for the enantioselective hydrolysis of racemic piperidine carboxylic acid esters, demonstrating the ability of enzymes to interact with the piperidine scaffold. cdnsciencepub.com

More relevantly, lipases have been shown to be effective in the kinetic resolution of piperidine and piperazine derivatives. Candida antarctica lipase A (CAL-A) has been utilized for the highly enantioselective N-acylation of piperazine-2-carboxylic acid esters, which involves the formation of an amide bond at the secondary amine. arkat-usa.org Conversely, Candida antarctica lipase B (CAL-B) has been employed in the enzymatic de-acylation of trans-3-alkoxyamino-4-oxygenated-2-piperidones. mdpi.com This reaction proceeds through the hydrolysis of an exocyclic amide bond, suggesting that a similar enzymatic approach could potentially cleave the endocyclic amide bond of the lactam in this compound, especially if the enzyme's active site can accommodate the cyclic substrate.

The mechanism of enzymatic lactam hydrolysis typically involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase acts as a nucleophile, attacking the carbonyl carbon of the lactam. This leads to the formation of a tetrahedral intermediate, which then collapses to release the ring-opened amino acid and the acylated enzyme. The enzyme is then regenerated by hydrolysis of the acyl-enzyme intermediate.

Table 2: Enzymatic Transformations of Related Piperidine and Piperazine Derivatives

| Enzyme | Substrate | Reaction Type | Product | Reference |

| Pig Liver Esterase (PLE) | Racemic piperidine carboxylic acid esters | Hydrolysis | Enantiomerically enriched acid and ester | cdnsciencepub.com |

| Candida antarctica Lipase A (CAL-A) | Racemic piperazine-2-carboxylic acid esters | N-acylation | Enantiomerically pure N-acyl product and unreacted ester | arkat-usa.org |

| Candida antarctica Lipase B (CAL-B) | Racemic trans-3-acetoxyamino-4-benzyloxy-1-benzyl-piperidin-2-one | De-acylation (Hydrolysis) | Enantiomerically enriched alcohol and remaining acetate | mdpi.com |

Note: This table showcases enzymatic reactions on similar heterocyclic structures to indicate the potential for enzymatic cleavage of this compound.

Reactions Involving the Hydroxypropyl Side Chain

The pendant hydroxypropyl group provides a second site for chemical modification, allowing for a range of transformations that leave the piperidin-2-one core intact. These reactions include oxidation, reduction, and various derivatizations of the hydroxyl functionality.

The primary alcohol of the hydroxypropyl side chain can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to convert the primary alcohol to the corresponding aldehyde, 1-(3-oxopropyl)piperidin-2-one. However, attempts to oxidize the closely related rac-ethyl 1-(3-hydroxypropyl)piperidine-3-carboxylate to the aldehyde using Swern, Parikh-Doering, or Dess-Martin periodinane oxidation were reported to be unsuccessful, leading to the consumption of the starting material and the formation of multiple side products. d-nb.info This suggests that the oxidation of the hydroxypropyl side chain in this system may be more complex than anticipated.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would likely oxidize the primary alcohol directly to the carboxylic acid, yielding 3-(2-oxopiperidin-1-yl)propanoic acid.

Conversely, the hydroxyl group is already in its reduced state as a primary alcohol. Therefore, reduction pathways are not applicable to this functionality. However, if the hydroxyl group were to be first oxidized to a carbonyl group (aldehyde or ketone), it could then be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the reduction of a carbonyl group back to a hydroxyl group is a common transformation in organic synthesis.

The hydroxyl group of the side chain can readily undergo various derivatization reactions to form esters, ethers, and other functional groups. These reactions are typically performed to modify the physicochemical properties of the molecule or to introduce a new reactive handle for further transformations.

Esterification can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis can be employed.

Ether formation can be accomplished through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide.

The synthesis of various N-substituted nipecotic acid derivatives has been reported starting from rac-ethyl 1-(3-hydroxypropyl)piperidine-3-carboxylate, indicating that the hydroxyl group is compatible with various reaction conditions and can be carried through a synthetic sequence. d-nb.info This versatility allows for the preparation of a wide array of derivatives with tailored properties.

Table 3: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride, Pyridine | Ester |

| Esterification | Acid anhydride, Et₃N | Ester |

| Fischer Esterification | Carboxylic acid, H₂SO₄ (cat.) | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide | Ether |

Intramolecular Cyclization and Rearrangement Processes

The structural features of this compound, specifically the presence of a terminal hydroxyl group and a lactam ring, create the potential for various intramolecular reactions. Research into related N-substituted piperidinones and other N-hydroxyalkyl lactams has illuminated several key mechanistic pathways, including intramolecular cyclization and rearrangement processes.

One significant pathway involves intramolecular cyclization reactions. For instance, cascade reactions combining aza-Michael addition with an intramolecular Michael reaction have been developed for the synthesis of complex heterocyclic systems. In these processes, a nucleophilic nitrogen first adds to an activated alkene, followed by an intramolecular cyclization of a tethered nucleophile onto an electrophilic center within the newly formed adduct. This strategy has been successfully employed to create spirobarbiturate piperidin-2-one derivatives from N-substituted acrylamides. sioc-journal.cn The reaction proceeds efficiently under mild conditions, highlighting the favorability of such intramolecular ring-forming processes. sioc-journal.cn Another relevant cyclization is the intramolecular ring-opening of epoxides with a tethered N-Boc (tert-butyloxycarbonyl) group, which can proceed diastereoselectively to form 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones without the need for an external catalyst. rsc.org The regioselectivity of this type of cyclization is highly dependent on the substitution pattern of the molecule. rsc.org

Rearrangement processes are also crucial in the chemistry of N-hydroxyalkyl lactams and related structures. A notable example is the O→N acyl shift. In studies of cationic poly(α-aminoester)s derived from N-hydroxyethylglycine, a rapid and selective degradation mechanism was observed at neutral pH. rsc.org This process involves sequential 1,5- and 1,6-O→N acyl shifts, where the hydroxyl group attacks the ester carbonyl, leading to cleavage of the polymer chain and the formation of stable neutral diketopiperazines. rsc.org The rate and selectivity of this rearrangement are highly dependent on pH, with faster degradation occurring at higher pH values. rsc.org This type of intramolecular rearrangement represents a significant transformation pathway for molecules containing both hydroxyl and amide or ester functionalities in a suitable proximity. Furthermore, sigmatropic rearrangements, such as the aza-Claisen rearrangement, are powerful tools for the stereoselective synthesis of substituted piperidines, demonstrating another class of rearrangements applicable to this heterocyclic system. researchgate.net

Degradation Mechanisms and Chemical Stability Studies of N-Hydroxyalkyl Lactams

The chemical stability of N-hydroxyalkyl lactams, including this compound, is a critical aspect, particularly in applications where the compound is exposed to various environmental conditions over time. Degradation can occur through several mechanisms, with hydrolysis and oxidation being the most common pathways. researchgate.netresearchgate.net The stability of the lactam ring and the reactivity of the N-hydroxypropyl side chain are key factors influencing the degradation profile.

Hydrolysis of the amide bond in the lactam ring is a primary degradation route, often catalyzed by acidic or basic conditions. researchgate.netresearchgate.net The rate of hydrolysis is influenced by the ring strain of the lactam; however, six-membered rings like piperidin-2-one are generally more stable than smaller β-lactams. nih.gov The presence of the N-substituent can also affect the rate of hydrolysis.

Oxidative degradation is another significant pathway, especially in the presence of oxygen, transition metals, and elevated temperatures. researchgate.net Studies on related N-substituted pyrrolidones have shown that oxidation can lead to the formation of various degradation products through radical mechanisms. researchgate.net For instance, the reaction may proceed via hydrogen abstraction from a carbon atom adjacent to the nitrogen, leading to ring-opened products or further oxidized species. researchgate.net

Research on the chemical stability of amine blends used for CO2 capture, which include structurally related compounds like 1-(2-hydroxyethyl)pyrrolidine, has provided valuable insights. In these systems, degradation under oxidative conditions leads to a complex mixture of products. researchgate.net One identified degradation product from a related primary amine, 3-amino-1-propanol, is 1,3-oxazinan-2-one. This cyclic carbamate (B1207046) is formed via the intramolecular cyclization of an intermediate, showcasing how degradation of one component can lead to cyclic structures. researchgate.net The formation of such products underscores the complex reaction pathways that can occur in multicomponent systems under stress conditions.

The pH of the environment plays a crucial role in the stability of N-hydroxyalkyl lactams. As seen in studies of poly(aminoester)s, pH can dramatically influence the rate of intramolecular rearrangements and degradation. rsc.org At low pH, cationic polymers were found to be stable, but they underwent rapid and selective degradation at higher pH to form neutral products. rsc.org This pH-dependent stability is a key characteristic of compounds containing both amine and ester or amide functionalities.

| Factor | Influence on Degradation | Relevant Mechanisms | Reference |

|---|---|---|---|

| pH | Degradation rates are highly pH-dependent. Higher pH often accelerates degradation. | Base-catalyzed hydrolysis of the lactam ring; promotion of intramolecular O→N acyl shifts. | rsc.org |

| Oxygen | Crucial for oxidative degradation pathways, leading to a variety of oxidized products. | Autooxidation, radical chain reactions, formation of hydroperoxides. | researchgate.net |

| Temperature | Higher temperatures generally increase the rate of all degradation reactions. | Provides activation energy for hydrolysis, oxidation, and rearrangement. | europa.eu |

| Transition Metals | Can catalyze oxidative degradation reactions. | Facilitate the formation of reactive oxygen species and radical intermediates. | researchgate.net |

| Initial Compound/System | Major Degradation Product(s) | Proposed Formation Pathway | Reference |

|---|---|---|---|

| Poly(α-aminoester)s from N-hydroxyethylglycine | bis(N-hydroxyethyl) diketopiperazine | Sequential 1,5- and 1,6-O→N acyl shifts | rsc.org |

| N-Methylpyrrolidone (NMP) | N-Methylsuccinimide (NMS) | Oxidation at the 5th position of the pyrrolidone ring. | researchgate.net |

| Amine blend with 3-Amino-1-propanol | 1,3-Oxazinan-2-one | Intramolecular cyclization of a degradation intermediate. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Hydroxypropyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(3-Hydroxypropyl)piperidin-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The integration of each signal corresponds to the number of protons it represents, and the multiplicity (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the carbon skeleton.

The expected signals for this compound would include multiplets for the methylene (B1212753) groups of the piperidinone ring and the hydroxypropyl side chain. A broad singlet, which may exchange with D₂O, is anticipated for the hydroxyl (-OH) proton. The protons on the carbon adjacent to the nitrogen and the carbonyl group will exhibit characteristic downfield shifts due to the deshielding effects of these heteroatoms.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on C3 | ~2.40 | Multiplet | 2H |

| H on C4 | ~1.80 | Multiplet | 2H |

| H on C5 | ~1.80 | Multiplet | 2H |

| H on C6 | ~3.30 | Multiplet | 2H |

| H on C1' | ~3.50 | Triplet | 2H |

| H on C2' | ~1.70 | Multiplet | 2H |

| H on C3' | ~3.60 | Triplet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's chemical environment, with carbons attached to electronegative atoms like oxygen and nitrogen appearing at lower field (higher ppm values).

A key feature in the ¹³C NMR spectrum of this compound is the signal for the carbonyl carbon (C=O) of the lactam ring, which is expected to appear significantly downfield, typically in the range of 170-175 ppm. The carbons of the piperidinone ring and the hydroxypropyl chain will resonate at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~172.0 |

| C3 | ~31.0 |

| C4 | ~23.0 |

| C5 | ~21.0 |

| C6 | ~49.0 |

| C1' | ~45.0 |

| C2' | ~28.0 |

| C3' | ~59.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques for Comprehensive Structural Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. columbia.edu These experiments correlate signals based on their through-bond or through-space interactions.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity within the piperidinone ring and the propyl side chain. For instance, the protons on C3 would show a correlation with the protons on C4, and the protons on C1' would correlate with those on C2', which in turn would correlate with the protons on C3'.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.ca It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.60 ppm would show a cross-peak with the carbon signal at ~59.0 ppm, confirming their direct bond as C3'-H.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for establishing the connectivity between different parts of the molecule, such as linking the hydroxypropyl side chain to the nitrogen of the piperidinone ring. A key correlation would be observed between the protons on C1' and the C2 and C6 carbons of the piperidinone ring, confirming the N-alkylation.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of the bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound is expected to show several key absorption bands. A strong, broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A very strong and sharp absorption band around 1650-1630 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide (lactam) ring. Other significant bands would include C-H stretching vibrations just below 3000 cm⁻¹, and C-N and C-O stretching vibrations in the fingerprint region (1400-1000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2950 - 2850 | Medium to Strong |

| Amide (C=O) | C=O Stretch | 1650 - 1630 | Strong |

| Amine (C-N) | C-N Stretch | 1250 - 1020 | Medium |

| Alcohol (C-O) | C-O Stretch | 1260 - 1050 | Medium to Strong |

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₈H₁₅NO₂), the molecular weight is 157.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 157. The fragmentation pattern would likely involve the cleavage of the piperidine (B6355638) ring and the loss of the hydroxypropyl side chain or parts of it. researchgate.net Common fragmentation pathways for piperidine derivatives include the loss of small, stable molecules.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule with high accuracy.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 157 | Molecular Ion |

| [M-H₂O]⁺ | 139 | Loss of water |

| [M-C₃H₇O]⁺ | 98 | Loss of the hydroxypropyl group |

Note: The fragmentation pattern is a prediction and can vary depending on the ionization method and energy.

X-ray Diffraction (XRD) and Crystallographic Analysis of Related Piperidin-2-ones

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of piperidin-2-one derivatives, single-crystal X-ray diffraction analysis provides invaluable insights into the molecular geometry, conformational preferences of the piperidine ring, and the nature of intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not extensively reported in publicly available literature, analysis of structurally related piperidin-2-ones and other N-substituted piperidines offers a robust framework for understanding its likely solid-state structure.

The conformation of the piperidine ring is a critical aspect revealed by crystallographic studies. Generally, piperidine derivatives are most stable in a chair conformation. iucr.org However, substitutions on the nitrogen atom and the ring can lead to conformational flexibility, resulting in distorted chair, boat, or twist-boat conformations. bakhtiniada.rudoi.orgresearchgate.net The nature of the substituent on the nitrogen atom, in particular, plays a significant role in governing this flexibility. bakhtiniada.ruresearchgate.net

For instance, the crystal structure of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone revealed that the piperidine ring is positionally disordered and adopts dual conformations of both chair and twisted boat forms. bakhtiniada.ruresearchgate.net In contrast, a study on 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one showed the six-membered heterocycle in the more stable chair conformation. iucr.org This highlights that even subtle changes in substitution can significantly impact the ring's conformation.

The crystal packing of piperidin-2-one derivatives is stabilized by a network of intermolecular interactions. These can include conventional hydrogen bonds, as well as weaker interactions like C–H⋯O, C–H⋯π, and π⋯π interactions. bakhtiniada.ru In the case of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one, the crystal structure is stabilized by hydrogen bonding. korea.ac.kr Similarly, the packing in phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone is stabilized by C–H⋯O intramolecular interactions and weak C–H⋯π and π⋯π interactions. bakhtiniada.ru For this compound, the presence of the hydroxyl group would be expected to facilitate strong intermolecular hydrogen bonding, significantly influencing its crystal lattice.

Detailed crystallographic data for several related piperidin-4-one and N-substituted piperidine derivatives are presented below, illustrating the typical parameters determined in such analyses. These studies utilize single-crystal X-ray diffractometers with monochromatic radiation, and the structures are typically solved by direct methods and refined using software packages like SHELXL. doi.org

Table 1: Crystallographic Data for Related Piperidine Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | C₂₃H₂₅NO | Triclinic | P1̅ | 8.2543(7) | 10.5543(8) | 12.6184(6) | 77.901(7) | 71.270(2) | 70.390(5) | 974.3(1) | 2 | bakhtiniada.ruresearchgate.net |

| 3-chloro-2,6-bis-(4-methoxy-phenyl)-3-methyl-piperidin-4-one | C₂₀H₂₂ClNO₃ | Monoclinic | P2₁/c | 13.430(3) | 7.7945(15) | - | 90 | 108.550(6) | 90 | - | - | ijitee.org |

| Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate | C₁₉H₂₈N₂O₅S | Triclinic | P1 | 8.5368(6) | 9.6594(6) | 13.5173(12) | 75.947(6) | 79.302(6) | 74.554(5) | 1033.47(14) | 2 | researchgate.net |

| di(tert-butyl)-(2S)-6-oxotetrahydro-1,2(2H)-pyridinedicarboxylate | C₁₅H₂₅NO₅ | Orthorhombic | P 2₁ 2₁ 2₁ | 5.978(4) | 10.568(8) | 27.154(2) | 90 | 90 | 90 | 1715.5(2) | - | crystallography.net |

Note: Some data points in the table were not available in the cited sources.

The determination of the crystal structure of piperidin-2-one derivatives is a crucial step in understanding their structure-property relationships. The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provide the fundamental information needed for computational studies, such as Density Functional Theory (DFT) calculations, which can further elucidate the electronic properties of these molecules. doi.orgnih.gov

Computational Chemistry and Theoretical Studies of 1 3 Hydroxypropyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and predicting the chemical behavior of 1-(3-Hydroxypropyl)piperidin-2-one. These calculations provide a foundational understanding of the molecule's stability and reaction preferences at the atomic level.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

For this compound, the HOMO is expected to be localized around the regions of highest electron density, such as the oxygen atom of the hydroxyl group and the nitrogen atom within the piperidine (B6355638) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely concentrated around the electrophilic centers, particularly the carbonyl carbon of the lactam ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates the molecule is more prone to chemical reactions. Theoretical calculations would quantify this energy gap, providing a measure of the kinetic stability of this compound.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Theoretical Description | Predicted Location/Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | Expected to be a negative value (in eV); localized on the N atom and OH group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | Expected to be a less negative or positive value (in eV); localized on the C=O group. |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; correlates with chemical reactivity and stability. | A specific positive value (in eV) would be calculated, indicating the molecule's kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated on the oxygen atoms of the carbonyl and hydroxyl groups.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. This would be observed around the hydrogen atom of the hydroxyl group and the carbonyl carbon.

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear, visual guide to the molecule's reactive sites, corroborating the predictions made by FMO analysis and highlighting regions involved in hydrogen bonding interactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 3-hydroxypropyl side chain and the piperidin-2-one ring means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable, low-energy spatial arrangements of the atoms. This is often achieved by systematically rotating the single bonds and calculating the potential energy of each resulting conformer.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, governed by the forces between them. For this compound, an MD simulation would reveal:

The dynamic behavior of the molecule in different environments, such as in a vacuum or in a solvent like water.

The stability of various conformers and the energy barriers for conversion between them.

The potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the carbonyl oxygen, which could significantly influence the molecule's preferred conformation and properties.

These simulations provide a detailed picture of the molecule's flexibility and the predominant shapes it adopts, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For this compound, this could be applied to understand its synthesis or its metabolic degradation.

For instance, in a potential synthesis reaction, computational models could:

Identify the most likely reaction pathway by comparing the activation energies of different possible mechanisms.

Visualize the three-dimensional structure of the transition states, providing insight into the steric and electronic factors that control the reaction's outcome.

Explain the regioselectivity and stereoselectivity of a reaction by analyzing the energy differences between competing pathways.

These theoretical investigations can rationalize experimental observations and predict the outcomes of new, untested reactions involving the title compound.

Prediction of Spectroscopic Parameters via Theoretical Approaches

Quantum chemical calculations can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this with an experimental spectrum helps in the precise assignment of each signal to a specific atom in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the characteristic stretching frequencies of the C=O (carbonyl), O-H (hydroxyl), and C-N bonds, helping to confirm the presence of these functional groups.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Theoretical Prediction | Purpose |

| ¹H NMR Chemical Shifts (ppm) | A list of calculated chemical shifts for each hydrogen atom. | Aids in the assignment of signals in the experimental spectrum. |

| ¹³C NMR Chemical Shifts (ppm) | A list of calculated chemical shifts for each carbon atom. | Confirms the carbon skeleton and the chemical environment of each carbon. |

| IR Vibrational Frequencies (cm⁻¹) | A list of calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, O-H stretch). | Helps in identifying characteristic functional groups and interpreting the experimental IR spectrum. |

By leveraging these computational tools, a comprehensive theoretical profile of this compound can be constructed, detailing its electronic nature, dynamic behavior, and reactivity.

Applications of 1 3 Hydroxypropyl Piperidin 2 One in Organic and Materials Chemistry

Role as a Synthetic Intermediate for Complex Molecular Architectures

No specific research was found detailing the use of 1-(3-Hydroxypropyl)piperidin-2-one as a precursor for polysubstituted or bridged nitrogen heterocycles.

Precursor in the Synthesis of Polysubstituted Heterocycles

Information on this topic is not available in the reviewed literature.

Building Block for Bridged Nitrogen Heterocycles (e.g., related to bispidine derivatives)

Information on this topic is not available in the reviewed literature.

Contributions to Polymer Science and Functional Materials Development

No published studies were identified that describe the use of this compound in polymer science or the development of functional materials.

Development of Advanced Catalytic Systems Incorporating Piperidin-2-one Scaffolds

While the broader piperidin-2-one scaffold is of interest in medicinal chemistry, no research was found on the incorporation of this compound specifically into advanced catalytic systems.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 1-(3-Hydroxypropyl)piperidin-2-one and Related Systems

The current body of scientific literature indicates that while the core piperidinone scaffold is of significant interest in medicinal and synthetic chemistry, the specific compound This compound has not been the subject of extensive, dedicated research studies. Its presence is noted primarily in chemical supplier catalogs, where it is listed as a commercially available intermediate. bldpharm.com The research landscape is more populated by studies on related structures. For instance, 1-(3-amino-2-hydroxypropyl)piperidin-2-one hydrochloride is documented as a synthetic building block, highlighting the accessibility and utility of piperidin-2-ones functionalized with a three-carbon chain at the nitrogen atom. enaminestore.comsigmaaldrich.com

The broader family of piperidin-2-one and 4-piperidone (B1582916) derivatives has been widely investigated for potential therapeutic applications, including anticancer, antibacterial, and antifungal activities. ontosight.ainih.gov These studies often focus on introducing diversity at the nitrogen or at various positions on the carbon ring to modulate biological activity. For example, structure-based design of piperidinone derivatives has led to potent inhibitors of protein-protein interactions, which are crucial in cancer therapy. acs.org Research into N-substituted-4-piperidones has explored their synthesis, electrochemical behavior, and use as precursors for pharmacologically active agents and complex alkaloids. wikipedia.orgmdpi.comacs.org One study noted that N-hydroxypropyl-piperidone, a close analogue, did not undergo cyclolization, a reaction observed in related N-hydroxyacyl lactams, indicating distinct reactivity based on the side-chain structure. researchgate.net This suggests that the hydroxypropyl group imparts specific chemical properties that differentiate it from other N-substituted lactams.

Emerging Methodologies and Synthetic Challenges for N-Hydroxypropyl Lactams

The synthesis of N-substituted lactams, including N-hydroxypropyl variants, traditionally relies on the N-alkylation of the parent lactam with a suitable alkyl halide. However, emerging methodologies offer more efficient and versatile routes. A notable development is the one-pot, three-component reaction involving aldehydes, amides (or lactams), and triarylphosphonium salts to produce N-protected 1-aminoalkylphosphonium salts. acs.org This method is advantageous for its operational simplicity and high yields, and it has been successfully applied to lactams like butyrolactam. acs.org Adapting this strategy using 3-hydroxypropanal (B37111) or a protected equivalent could provide a novel and efficient pathway to this compound and its derivatives.

Synthetic challenges in this area include achieving chemoselectivity, particularly when working with bifunctional reagents where the hydroxyl group might interfere or require protection-deprotection steps. The synthesis of related N-(3-hydroxypropyl) imines, which serve as precursors for heterocycles like β-lactams and tetrahydro-1,3-oxazines, underscores the utility of the hydroxypropyl motif but also highlights the potential for competing cyclization reactions depending on the reaction conditions. researchgate.net Furthermore, the preparation of precursors can be a challenge; for instance, the synthesis of N-aryl-4-piperidones has been improved from multi-step processes to more direct methods, but these can still involve tedious preparation of starting materials. acs.org Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are becoming more prevalent for the synthesis of N-heterocycles and could be applied to overcome some of these challenges, improving efficiency and reducing waste. mdpi.com

Unexplored Reactivity and Mechanistic Frontiers

The reactivity of This compound remains largely uncharted territory, presenting numerous avenues for mechanistic investigation. The molecule's bifunctional nature—possessing both a lactam moiety and a primary alcohol—is central to its potential reactivity. The terminal hydroxyl group is a prime site for derivatization through esterification, etherification, or conversion to other functional groups, opening pathways to a wide array of new compounds.

Mechanistic studies on related systems offer clues to potential reactivity. For example, density functional theory (DFT) calculations on the aerobic α,β-dehydrogenation of 1-methyl-4-piperidone (B142233) have elucidated the role of activated oxygen on gold nanoparticle catalysts, suggesting that the piperidinone ring can undergo oxidation under specific catalytic conditions. rsc.org The electrochemical behavior of N-substituted-4-piperidone curcumin (B1669340) analogs has been studied, revealing irreversible, diffusion-controlled oxidation processes. mdpi.com Similar investigations into this compound could uncover its redox properties and potential for electrochemical synthesis of novel derivatives.

A significant mechanistic question revolves around the interplay between the N-hydroxypropyl side chain and the lactam ring. It has been observed that N-hydroxypropyl-piperidone does not form a cyclol, in contrast to its N-hydroxyacyl counterparts. researchgate.net This lack of intramolecular cyclization is attributed to the absence of an activating carbonyl group on the side chain. researchgate.net This inherent stability against cyclization is a key feature that could be exploited in synthetic design, ensuring the integrity of the N-hydroxypropyl lactam structure during subsequent chemical transformations. Further mechanistic studies could explore the conformational dynamics of the piperidinone ring as influenced by the N-alkyl substituent, a factor known to be critical for the biological activity of related inhibitors. acs.org

Potential for Novel Chemical Applications Beyond Current Scope

The unique bifunctional structure of This compound positions it as a versatile building block for novel chemical applications far beyond its current role as a simple intermediate. The presence of a reactive hydroxyl group and a stable lactam core opens up possibilities in materials science, catalysis, and medicinal chemistry.

In materials science, the compound could serve as a monomer for the synthesis of novel functional polymers. Polymerization via the hydroxyl group could lead to polyesters or polyethers with pendant piperidinone rings, potentially imbuing the resulting materials with unique properties such as enhanced thermal stability or specific solvent affinities. The piperidinone moiety itself is a polar, hydrogen-bond-accepting group, which could be exploited in the design of supramolecular assemblies or co-crystals with active pharmaceutical ingredients (APIs) to modify their physical properties. nih.gov

In catalysis, the molecule could be developed into a novel ligand for transition metal catalysts. The nitrogen and carbonyl oxygen of the lactam, along with the terminal hydroxyl group, offer multiple coordination sites. Modification of the hydroxyl group to incorporate other donor atoms could yield a range of bidentate or tridentate ligands for use in asymmetric synthesis.

In medicinal chemistry, while piperidinone derivatives are already established pharmacophores, ontosight.aichemicalbook.com the N-hydroxypropyl group provides a convenient handle for further elaboration. This allows for the application of fragment-based drug discovery principles, where the this compound core serves as a scaffold. The hydroxyl group can be used to attach various pharmacologically active moieties or to link the scaffold to larger molecules, creating potential drug candidates for a wide range of biological targets, including those associated with cancer and viral diseases. nih.govub.edubohrium.com The development of piperidinium (B107235) salts from related structures for applications as ionic liquids or catalysts also suggests a potential trajectory for this compound. ontosight.ai

Q & A

Q. Advanced

- Dynamic NMR Studies : To detect tautomerism or conformational exchange (e.g., lactam ring puckering) causing split peaks .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, especially in the hydroxypropyl chain .

- HPLC-PDA/MS Purity Analysis : Identifies impurities (e.g., unreacted 3-chloropropanol) that may distort spectral data .

- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry for crystalline derivatives .

What strategies are employed to functionalize the hydroxypropyl chain in this compound for structure-activity studies?

Q. Advanced

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ether protection for the hydroxyl group during subsequent reactions (e.g., amidation, sulfonation) .

- Oxidation : Convert the terminal hydroxyl to a ketone using Jones reagent (CrO₃/H₂SO₄) for probing electronic effects .

- Derivatization : Introduce bioisosteric groups (e.g., replacing -OH with -NH₂ via Mitsunobu reaction) to study pharmacological relevance .

How can researchers assess the hydrolytic stability of the lactam ring under physiological conditions?

Q. Advanced

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC at 24/48/72-hour intervals .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics and identify degradation products via LC-MS .

- Computational Modeling : Density Functional Theory (DFT) to predict ring-opening energetics under acidic/basic conditions .

What protocols ensure reproducibility in synthesizing this compound across different laboratories?

Q. Advanced

- Standardized Reaction Logs : Detailed documentation of solvent batch purity, humidity control, and inert atmosphere use (N₂/Ar) .

- Cross-Lab Validation : Collaborative studies using identical starting materials (e.g., piperidin-2-one ≥98% purity) and analytical standards .

- Open-Source Data Sharing : Public deposition of NMR spectra, chromatograms, and synthetic protocols in repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.